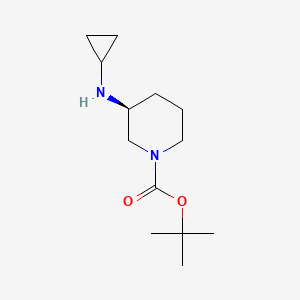

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester involves the reaction of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate with cyclopropylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

化学反応の分析

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common conditions for these reactions include the use of solvents like ethanol or tetrahydrofuran and temperatures ranging from 0°C to 100°C. The major products formed depend on the specific reagents and conditions used .

科学的研究の応用

Inhibition of Endothelin-Converting Enzyme

One of the primary applications of (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester is its role as an inhibitor of endothelin-converting enzyme (ECE). ECE plays a crucial role in the production of endothelins, which are peptides involved in vasoconstriction and various cardiovascular diseases. Inhibiting this enzyme can be beneficial for:

- Hypertension : By reducing endothelin levels, it helps lower blood pressure.

- Heart Failure : It can alleviate symptoms associated with congestive heart failure by improving cardiac output.

- Cerebral Ischemia : The compound has potential protective effects on the brain during ischemic events .

Treatment of Neurological Disorders

Research indicates that this compound may have neuroprotective properties. It has been studied for its potential in treating conditions such as:

- Migraine : The compound's ability to modulate vascular responses may help in managing migraine attacks.

- Cerebral Vasospasm : Its inhibitory effects on ECE could mitigate vasospasm following subarachnoid hemorrhage .

Cancer Therapeutics

The compound has shown promise as a cytostatic agent, which inhibits cell growth and division. This property is particularly relevant in:

- Lung Cancer : Studies suggest that targeting pathways involving metalloproteases can hinder tumor progression.

- Prostate Cancer : Research indicates potential efficacy in managing hormone-dependent cancers through modulation of growth factor signaling pathways .

Case Study 1: ECE Inhibition and Cardiovascular Health

In a study examining the effects of this compound on cardiovascular health, researchers found that administration led to a significant reduction in blood pressure in hypertensive animal models. The compound demonstrated a dose-dependent inhibition of ECE activity, correlating with decreased levels of endothelin-1, suggesting its utility in managing hypertension and related disorders .

Case Study 2: Neuroprotection in Ischemic Models

Another research effort focused on the neuroprotective effects of this compound in models of cerebral ischemia. Results indicated that treatment with this compound significantly reduced neuronal damage and improved functional outcomes post-ischemia. The mechanism was linked to enhanced blood flow and reduced inflammatory responses mediated by ECE inhibition .

作用機序

The mechanism of action of (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

類似化合物との比較

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester can be compared with similar compounds such as:

- tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate

- tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride

These compounds share similar structural features but differ in their specific functional groups and chemical properties.

生物活性

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H24N2O2 and a molecular weight of approximately 240.347 g/mol. Its structure includes a cyclopropyl group attached to an amino group, linked to a piperidine ring, with the carboxylic acid functionality protected by a tert-butyl ester group. This configuration enhances its stability and solubility in organic solvents, making it suitable for various biological assays.

Pharmacological Properties

Research indicates that this compound exhibits notable interactions with neurotransmitter systems, particularly as a modulator of glutamate receptors. Its biological activity can be characterized by:

- Agonistic and Antagonistic Properties : The compound may act as both an agonist and antagonist depending on the specific receptor it interacts with. This duality is crucial for its potential therapeutic applications in treating neurological disorders.

- Binding Affinity : Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have quantified its binding affinity to various receptors, indicating strong interactions that could be exploited in drug development.

Case Studies

- Neurotransmitter Modulation : In a study focusing on the modulation of glutamate receptors, this compound demonstrated significant effects on receptor activity, suggesting its potential role in managing conditions such as epilepsy or neurodegenerative diseases.

- Analgesic Effects : Preliminary studies have indicated that this compound may possess analgesic properties, making it a candidate for further exploration in pain management therapies.

Synthesis Methods

The synthesis of this compound can be achieved through various routes. Common methods include:

- Direct Alkylation : Utilizing cyclopropylamine and piperidine derivatives under controlled conditions to form the desired product.

- Protecting Group Strategies : The use of tert-butyl groups to protect the carboxylic acid during synthesis allows for easier manipulation of the compound's functional groups.

Comparative Analysis

To provide further insight into the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C13H24N2O2 | Cyclopropyl group enhances binding affinity |

| 4-(Cyclopropylamino)-piperidine-1-carboxylic acid | C13H24N2O2 | Lacks tert-butyl protection; potentially less stable |

| 3-Amino-piperidine-1-carboxylic acid | C13H24N2O2 | No cyclopropyl group; different pharmacological profile |

特性

IUPAC Name |

tert-butyl (3S)-3-(cyclopropylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKAETPZBCKKQX-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。